REACTION_CXSMILES
|
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Cl:19][CH2:20][C:21]([CH3:39])([CH3:38])[C:22](=[O:37])[CH:23]([O:29][C:30]1[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=1)[N:24]1[CH:28]=[CH:27][N:26]=[CH:25]1.C(=O)(O)[O-].[Na+].[BH4-].[Na+]>C(Cl)Cl.C(O)(C)C>[Cl:19][CH2:20][C:21]([CH3:39])([CH3:38])[CH:22]([OH:37])[CH:23]([O:29][C:30]1[CH:31]=[CH:32][C:33]([Cl:36])=[CH:34][CH:35]=1)[N:24]1[CH:28]=[CH:27][N:26]=[CH:25]1 |f:0.1,2.3,4.5|
|
Name
|
4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one naphthalene-1,5-disulphonate
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.ClCC(C(C(N1C=NC=C1)OC1=CC=C(C=C1)Cl)=O)(C)C
|
Name
|
Compound 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.ClCC(C(C(N1C=NC=C1)OC1=CC=C(C=C1)Cl)=O)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
The base thus obtained
|
Type
|
DISTILLATION
|
Details
|
the isopropanol was then distilled off
|
Type
|
ADDITION
|
Details
|
after adding 100 ml of water
|
Type
|
STIRRING
|
Details
|
was stirred for a further 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated off
|
Type
|
WASH
|
Details
|
washed twice with 50 ml of water at a time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C(N1C=NC=C1)OC1=CC=C(C=C1)Cl)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |